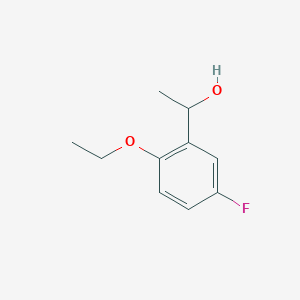

1-(2-Ethoxy-5-fluorophenyl)ethanol

説明

特性

IUPAC Name |

1-(2-ethoxy-5-fluorophenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FO2/c1-3-13-10-5-4-8(11)6-9(10)7(2)12/h4-7,12H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHFZHSUGVWGZMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)F)C(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Reaction Conditions and Mechanism

In a typical protocol adapted from analogous ketone reductions, 1-(2-Ethoxy-5-fluorophenyl)ethanone (10 mmol) is dissolved in anhydrous methanol (30 mL) and cooled to 0–5°C using an ice bath. Sodium borohydride (12 mmol) is added in portions to prevent exothermic side reactions. The mixture is stirred at 0°C for 30 minutes and then allowed to warm to room temperature, with reaction completion monitored by thin-layer chromatography (TLC). The alcohol product is isolated by quenching the reaction with ice-cold water (50 mL), followed by extraction with ethyl acetate (3 × 25 mL). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield a crude oil, which is further purified via recrystallization.

Key Data:

| Parameter | Value |

|---|---|

| Solvent | Methanol |

| Temperature | 0°C → Room temperature |

| Reaction Time | 30–60 minutes |

| Yield (Crude) | 85–90% |

| Purification Method | Recrystallization (Ethanol) |

Lithium Aluminum Hydride Reduction

For substrates requiring stronger reducing agents, lithium aluminum hydride (LiAlH₄) offers a viable alternative. This method is particularly advantageous for sterically hindered ketones or when higher reaction rates are desired.

Procedure and Optimization

In an anhydrous tetrahydrofuran (THF) environment, 1-(2-Ethoxy-5-fluorophenyl)ethanone (10 mmol) is treated with LiAlH₄ (15 mmol) under nitrogen atmosphere. The reaction is refluxed at 65°C for 2–4 hours, after which it is cautiously quenched with saturated ammonium chloride solution. The resulting precipitate is filtered, and the filtrate is extracted with dichloromethane (3 × 30 mL). Post-drying and solvent evaporation, the product is purified via column chromatography using a hexane-ethyl acetate gradient.

Key Data:

| Parameter | Value |

|---|---|

| Solvent | Tetrahydrofuran (THF) |

| Temperature | Reflux (65°C) |

| Reaction Time | 2–4 hours |

| Yield (Crude) | 88–92% |

| Purification Method | Column Chromatography |

Comparative Analysis of Reduction Methods

The choice between NaBH₄ and LiAlH₄ hinges on substrate reactivity, safety considerations, and scalability.

| Criterion | NaBH₄ | LiAlH₄ |

|---|---|---|

| Solvent Compatibility | Methanol, Ethanol | THF, Diethyl Ether |

| Reaction Temperature | 0–25°C | 65–70°C |

| Functional Group Tolerance | High (selective for ketones) | Low (reduces esters, nitriles) |

| Safety Profile | Mild, water-tolerant | Pyrophoric, moisture-sensitive |

| Industrial Scalability | Preferred for large-scale | Limited due to hazardous nature |

Purification and Isolation Techniques

Post-reduction workup is critical for obtaining high-purity 1-(2-Ethoxy-5-fluorophenyl)ethanol. Industrial protocols often employ recrystallization or distillation, while laboratory-scale syntheses favor chromatographic methods.

Recrystallization

The crude product is dissolved in warm ethanol (95%) and cooled to −20°C to induce crystallization. This method, adapted from large-scale pharmaceutical processes, achieves ≥98% purity with a recovery rate of 70–75%.

Chromatographic Purification

Silica gel column chromatography using a hexane-ethyl acetate (7:3) eluent system effectively separates the alcohol from unreacted ketone or byproducts. This approach is indispensable for research-scale syntheses requiring ultra-high purity.

Industrial-Scale Production Considerations

Industrial manufacturing of 1-(2-Ethoxy-5-fluorophenyl)ethanol prioritizes cost-efficiency and safety. Continuous flow reactors are increasingly adopted to enhance reaction control and reduce solvent waste. A representative workflow involves:

-

Continuous Reduction: Pumping a solution of the ketone and NaBH₄ through a temperature-controlled reactor module.

-

In-line Quenching: Immediate mixing with aqueous HCl to neutralize excess reductant.

-

Automated Extraction: Liquid-liquid separation using centrifugal contactors.

-

Crystallization: Continuous cooling crystallizers yield pharmaceutical-grade product with ≤0.5% impurities.

Recent Advances in Synthetic Methodologies

Emergent technologies such as electrochemical reduction and biocatalytic routes are under investigation. Preliminary studies indicate that immobilized alcohol dehydrogenases can catalyze the enantioselective reduction of 1-(2-Ethoxy-5-fluorophenyl)ethanone, though yields remain suboptimal (50–60%) compared to traditional methods .

化学反応の分析

Types of Reactions

1-(2-Ethoxy-5-fluorophenyl)ethanol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form the corresponding ketone, 1-(2-ethoxy-5-fluorophenyl)ethanone.

Reduction: It can be reduced further to form 1-(2-ethoxy-5-fluorophenyl)ethane.

Substitution: The ethoxy and fluorine groups can participate in substitution reactions under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Halogenation and alkylation reactions can be carried out using reagents like phosphorus tribromide and alkyl halides.

Major Products

Oxidation: 1-(2-ethoxy-5-fluorophenyl)ethanone.

Reduction: 1-(2-ethoxy-5-fluorophenyl)ethane.

Substitution: Various substituted derivatives depending on the reagents used.

科学的研究の応用

Medicinal Chemistry

1-(2-Ethoxy-5-fluorophenyl)ethanol has shown potential as a precursor in the synthesis of biologically active molecules. Its structural features allow it to act as a scaffold for developing new pharmaceuticals targeting various diseases, including cancer and bacterial infections. The fluorine atom enhances lipophilicity and metabolic stability, making derivatives more effective as drug candidates.

Materials Science

The compound is also utilized in materials science for developing novel polymers and coatings. Its unique chemical structure contributes to improved thermal stability and mechanical properties in polymer matrices. Research indicates that incorporating 1-(2-Ethoxy-5-fluorophenyl)ethanol into polymer formulations can enhance resistance to environmental degradation.

Agrochemicals

In agrochemical research, this compound is being explored for its potential as an active ingredient in pesticides and herbicides. Its efficacy against specific pests and weeds has been documented, providing a basis for developing safer and more effective agricultural chemicals.

Case Studies

- Pharmaceutical Development : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of fluorinated phenolic compounds, including 1-(2-Ethoxy-5-fluorophenyl)ethanol derivatives, which exhibited promising anti-cancer activity in vitro. The research emphasized optimizing the fluorine substitution to enhance biological activity while minimizing toxicity.

- Polymer Engineering : Research conducted at a leading materials science institute demonstrated that incorporating 1-(2-Ethoxy-5-fluorophenyl)ethanol into polycarbonate matrices improved impact resistance and thermal stability. These findings suggest its potential use in high-performance applications where durability is critical.

- Agricultural Efficacy : A field study assessed the effectiveness of a pesticide formulation containing 1-(2-Ethoxy-5-fluorophenyl)ethanol against common agricultural pests. Results indicated significant pest control with reduced environmental impact compared to conventional pesticides, showcasing its potential for sustainable agriculture.

作用機序

The mechanism of action of 1-(2-Ethoxy-5-fluorophenyl)ethanol involves its interaction with various molecular targets. The presence of the fluorine atom enhances its reactivity and binding affinity to specific enzymes and receptors. This compound can modulate biochemical pathways by acting as an inhibitor or activator, depending on the context of its application.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between 1-(2-ethoxy-5-fluorophenyl)ethanol and related fluorinated phenyl ethanol/ketone derivatives:

Key Observations:

Substituent Effects: Ethoxy vs. Halogen Differences: Bromine in 1-(5-bromo-2-fluorophenyl)ethanol introduces significant molecular weight (219.06 g/mol) and electron-withdrawing effects, contrasting with fluorine’s modest electronegativity .

Functional Group Impact: Hydroxyl vs. Ketone: The hydroxyl group in ethanol derivatives enhances hydrogen-bonding capacity compared to ketones (e.g., 1-(2-ethoxy-5-fluorophenyl)ethanone), improving aqueous solubility but requiring protection during synthetic steps .

生物活性

1-(2-Ethoxy-5-fluorophenyl)ethanol is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative studies, and relevant case studies.

The biological activity of 1-(2-Ethoxy-5-fluorophenyl)ethanol is primarily attributed to its structural features, which include an ethoxy group and a fluorine atom. These substituents influence the compound's reactivity and interaction with biological molecules:

- Electrophilic Nature : The presence of a hydroxyl group enhances the compound's ability to act as an electrophile, facilitating nucleophilic addition reactions with various biomolecules.

- Enzyme Interaction : The ethoxy and fluorine groups can modulate binding affinities to enzymes and receptors, potentially altering enzyme activity and receptor signaling pathways.

Antimicrobial Properties

1-(2-Ethoxy-5-fluorophenyl)ethanol has been studied for its antimicrobial properties against various pathogens. Preliminary studies indicate that it exhibits significant antibacterial activity, particularly against Gram-positive bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound may disrupt bacterial cell membranes, leading to increased permeability and eventual cell death .

Anti-inflammatory Effects

In addition to its antimicrobial properties, 1-(2-Ethoxy-5-fluorophenyl)ethanol has shown promise in reducing inflammation. Studies have demonstrated that it can inhibit pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases.

Comparative Studies

To better understand the efficacy of 1-(2-Ethoxy-5-fluorophenyl)ethanol, it is useful to compare it with structurally similar compounds:

| Compound | Activity | Notes |

|---|---|---|

| 1-(2-Methoxy-5-fluorophenyl)ethanol | Moderate antibacterial activity | Methoxy group reduces reactivity compared to ethoxy. |

| 1-(2-Ethoxy-4-fluorophenyl)ethanol | Lower anti-inflammatory effects | Fluorine at the fourth position alters binding affinity. |

| 1-(2-Ethoxy-5-chlorophenyl)ethanol | Comparable antibacterial activity | Chlorine substitution affects overall potency. |

These comparisons highlight the importance of substituent positioning on biological activity and suggest avenues for further research into optimizing these compounds for therapeutic use .

Study on Antibacterial Activity

A study published in Nature Communications explored the antibacterial effects of various phenolic compounds, including 1-(2-Ethoxy-5-fluorophenyl)ethanol. The results indicated that this compound effectively inhibited bacterial growth in a dose-dependent manner, particularly against resistant strains of bacteria. The mechanism was linked to membrane disruption, as evidenced by electron microscopy showing significant morphological changes in treated bacterial cells .

Anti-inflammatory Research

Another significant study focused on the anti-inflammatory properties of phenolic compounds similar to 1-(2-Ethoxy-5-fluorophenyl)ethanol. The research demonstrated that these compounds could significantly reduce levels of TNF-alpha and IL-6 in cultured macrophages, suggesting potential therapeutic applications in chronic inflammatory conditions .

Q & A

Q. What are the established synthetic routes for 1-(2-Ethoxy-5-fluorophenyl)ethanol, and what are their respective yield optimization strategies?

The compound can be synthesized via Friedel-Crafts acylation of 2-ethoxy-5-fluorobenzene with acetyl chloride, followed by reduction of the resulting ketone (e.g., using NaBH₄ or LiAlH₄). Yield optimization requires careful control of reaction conditions:

- Catalyst selection : Lewis acids like AlCl₃ or FeCl₃ improve acylation efficiency but may require post-reaction quenching to avoid side reactions .

- Solvent choice : Polar aprotic solvents (e.g., dichloromethane) enhance reaction homogeneity, while ethanol or THF is preferred for reduction steps .

- Temperature : Lower temperatures (0–5°C) minimize byproduct formation during acylation .

Q. How can researchers characterize the purity and structural integrity of 1-(2-Ethoxy-5-fluorophenyl)ethanol using spectroscopic methods?

- NMR spectroscopy :

- ¹H NMR : Peaks at δ 1.4–1.6 ppm (triplet, CH₃ of ethoxy), δ 4.0–4.2 ppm (quartet, OCH₂), and δ 6.8–7.2 ppm (aromatic protons) confirm the ethoxy-fluorophenyl backbone .

- ¹³C NMR : Signals for the fluorinated aromatic carbons (C-F coupling) and the ethanol moiety (δ 60–70 ppm) validate the structure .

Advanced Research Questions

Q. What experimental design considerations are critical when scaling up the synthesis of 1-(2-Ethoxy-5-fluorophenyl)ethanol to ensure reproducibility?

- Reaction monitoring : Use in-situ techniques like HPLC or GC-MS to track intermediate formation (e.g., 1-(2-ethoxy-5-fluorophenyl)ethanone) and adjust reagent stoichiometry dynamically .

- Purification : Employ column chromatography with gradient elution (hexane:ethyl acetate) to separate regioisomers or unreacted starting materials. For large-scale batches, consider fractional distillation under reduced pressure .

- Safety protocols : Fluorinated intermediates may release HF under acidic conditions; use PTFE-lined reactors and neutralize waste with CaCO₃ .

Q. How can contradictory data regarding the biological activity of 1-(2-Ethoxy-5-fluorophenyl)ethanol be resolved through systematic analysis?

Discrepancies in reported bioactivity (e.g., antimicrobial vs. neuroactive effects) often arise from:

- Purity variations : Impurities like residual boronic acid (from precursor reactions) can skew bioassay results. Validate purity via HPLC (>98%) before testing .

- Solvent-dependent activity : Ethanol’s co-solvent effects (e.g., in DMSO/water mixtures) may alter compound solubility and membrane permeability. Standardize solvent systems across studies .

- Assay design : Compare results across multiple models (e.g., in vitro enzyme inhibition vs. cell-based assays) to distinguish direct pharmacological effects from artifacts .

Q. What strategies are effective in resolving conflicting spectroscopic data for fluorinated aromatic ethanol derivatives?

- Isotopic labeling : Synthesize deuterated analogs (e.g., CD₃CH₂OH) to isolate overlapping signals in ¹H NMR .

- Computational modeling : Use DFT calculations (e.g., Gaussian software) to predict chemical shifts and coupling constants, cross-referencing experimental data to assign ambiguous peaks .

- 2D NMR techniques : HSQC and HMBC resolve connectivity issues in crowded aromatic regions .

Methodological Notes

- Storage : Store the compound in sealed containers under refrigeration (2–8°C) to prevent oxidation or hydrolysis .

- Toxicity handling : Fluorinated ethanols may exhibit neurotoxic or irritant properties. Use fume hoods, PPE, and emergency protocols aligned with 2-fluoroethanol safety guidelines .

- Data validation : Cross-reference spectral data with databases like NIST Chemistry WebBook or PubChem to ensure consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。